Functional Antagonist Potency of TASP0376377 Compared to Ramatroban
TASP0376377 demonstrates significantly higher functional antagonist potency at the CRTH2 receptor compared to the dual TP/CRTH2 antagonist ramatroban [1]. In a functional assay measuring antagonism of PGD2 activity, TASP0376377 exhibits an IC50 of 13 nM, representing an 8.7-fold increase in potency over ramatroban's reported IC50 of 113 nM in a similar functional context [1]. This difference highlights the advantage of a potent, selective CRTH2 antagonist over a dual-acting compound.
| Evidence Dimension | Functional CRTH2 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Ramatroban: 113 nM |
| Quantified Difference | 8.7-fold higher potency for TASP0376377 |
| Conditions | Functional antagonist assay measuring PGD2 activity; comparator data from a human DP2 binding assay (ramatroban). |
Why This Matters
This higher potency allows for the use of lower, potentially less toxic, concentrations of TASP0376377 to achieve complete CRTH2 blockade in experimental models.
- [1] Nishikawa-Shimono, R., Sekiguchi, Y., Koami, T., Kawamura, M., Wakasugi, D., Watanabe, K., ... & Takayama, T. (2012). Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 22(9), 3305-3310. View Source
